molecular formula C21H19N3O4S B11583338 (5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11583338
M. Wt: 409.5 g/mol
InChI Key: UHZIQTANXHSBLP-MFOYZWKCSA-N
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Description

(5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate benzaldehyde derivatives with thiazolotriazole precursors. Common reaction conditions include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, starting from readily available raw materials. The steps include purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, it could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O4S/c1-12-5-7-13(8-6-12)9-17-20(25)24-21(29-17)22-19(23-24)14-10-15(26-2)18(28-4)16(11-14)27-3/h5-11H,1-4H3/b17-9-

InChI Key

UHZIQTANXHSBLP-MFOYZWKCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Origin of Product

United States

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